The synthesis of m-PEG23-alcohol generally involves the polymerization of ethylene oxide with a suitable initiator followed by functionalization to introduce the methoxy and hydroxyl groups. Common methods include:
Technical details include controlling the molecular weight during synthesis to achieve the specific length of 23 ethylene glycol units, which is crucial for its application in drug delivery systems .
The molecular structure of m-PEG23-alcohol features a linear arrangement of ethylene glycol units terminated by a methoxy group (-OCH₃) and a hydroxyl group (-OH). The molecular weight of m-PEG23-alcohol is approximately 1045.26 g/mol.
This structure imparts significant hydrophilicity and steric hindrance, making it suitable for biomedical applications .
M-PEG23-alcohol participates in various chemical reactions due to its functional groups:
These reactions are critical in developing drug delivery systems and modifying biomaterials for enhanced performance .
The mechanism of action for m-PEG23-alcohol primarily revolves around its role as a linker in drug delivery systems. When conjugated to therapeutic agents:
These mechanisms are essential for improving pharmacokinetics and therapeutic efficacy in clinical applications .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity .
M-PEG23-alcohol has several significant applications in scientific research:
These applications highlight the versatility of m-PEG23-alcohol in advancing drug development and biomedical research .
Chemical Identity and Naming Conventionsm-PEG23-alcohol (CAS 2640205-23-6) is a monodisperse polyethylene glycol derivative with the systematic IUPAC name 1-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-docosaoxaheptatriacontan-71-ol. Its structure follows the generalized formula CH₃O-(CH₂CH₂O)₂₃-OH, comprising 23 ethylene oxide (EO) repeating units terminated by a methoxy group at one end and a primary hydroxyl group at the other [1] [3]. This bifunctional design distinguishes it from symmetric PEG diols (HO-PEG-OH) and non-functionalized PEGs. The "23" denotes the exact number of EO units, ensuring molecular precision critical for reproducible bioconjugation [3] [8].
Hierarchical ClassificationWithin the PEG family, m-PEG23-alcohol belongs to three key subcategories:
Table 1: Structural Classification of m-PEG23-Alcohol
| Classification Axis | Category | Significance |
|---|---|---|
| Terminal Group | Methoxy-PEG monoalcohol | Prevents uncontrolled crosslinking |
| Molecular Weight | ~1 kDa PEG | Optimizes stealth-solubility balance |
| Alcohol Reactivity | Primary alcohol | Enables selective modification |
Physicochemical PropertiesThe terminal hydroxyl group forms strong hydrogen bonds with water molecules (2–3 H₂O per EO unit), conferring exceptional hydrophilicity [5] [7]. Molecular dynamics simulations confirm that PEG23 maintains conformational flexibility with a hydrodynamic radius suitable for nanoparticle shielding. The hydroxyl’s pKa (~15) allows deprotonation for alkoxide formation, critical in Williamson ether synthesis [6] [10].
Foundations of PEGylation TechnologyThe PEGylation concept emerged in the 1970s with Frank F. Davis’s seminal work demonstrating prolonged circulation of PEGylated bovine liver catalase and albumin. The first-generation PEGs used polydisperse polymers with unstable ester linkages, limiting clinical utility [5] [8]. Doxil® (1995), the first FDA-approved PEGylated nanomedicine (liposomal doxorubicin), validated PEG’s ability to evade immune clearance via steric shielding—halving systemic clearance versus unmodified drugs [2] [8].
Advancements Driving m-PEG23-Alcohol Development
Table 2: Evolution of Key PEGylation Technologies
| Era | PEG Type | Limitations | Innovation Enabled |
|---|---|---|---|
| 1970s | Polydisperse PEG diols | Uncontrolled conjugation; immunogenicity | Proof-of-concept for protein half-life extension |
| 1990s | Activated mPEGs (e.g., mPEG-succinimidyl carbonate) | Hydrolysis instability | Stable amide linkages to proteins |
| 2000s–Present | Monodisperse mPEG-alcohols (e.g., m-PEG23-OH) | Synthetic complexity | Precision bioconjugation; PROTAC linker synthesis |
Contemporary Role in Nanomedicine and PROTACsm-PEG23-alcohol is integral to modern drug delivery:
Solubility EnhancementThe 23-EO unit chain increases aqueous solubility of hydrophobic drugs by 10–100-fold via micelle formation (critical for taxanes or kinase inhibitors). Hydration studies show water molecules penetrate 1.2–1.5 nm into the PEG23 layer, creating a hydrophilic barrier [7] [8].
Conjugation MethodologiesThe hydroxyl group enables diverse bioconjugation pathways:
Nanocarrier EngineeringIn LNPs, m-PEG23-alcohol is grafted onto lipid anchors (e.g., DSPE) at 2–10 mol% density. Cryo-EM confirms uniform 5-nm PEG coronas prevent aggregation in physiological saline [2] [5]. For metal-organic frameworks (MOFs), it coordinates to Zr⁴⁺ nodes via hydroxyl oxygen, enhancing biocompatibility [4] [8].
Table 3: Key Derivatives and Applications of m-PEG23-Alcohol
| Derivative | Application | Biological Impact |
|---|---|---|
| m-PEG23-NH₂ | Protein PEGylation | Reduces renal clearance of peptides |
| m-PEG23-COOH | Drug-polymer conjugates | Enables pH-responsive drug release |
| m-PEG23-Maleimide | Antibody-drug conjugates (ADCs) | Site-specific cysteine coupling |
| m-PEG23-N₃ | PROTACs | Bioorthogonal assembly of heterobifunctional degraders |
The strategic synthesis and terminus-selective reactivity of m-PEG23-alcohol solidify its role as a multifaceted tool in biomaterial science, fulfilling evolving demands for precision in drug delivery and molecular engineering [1] [3] [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5